2-Fluorobenzyl isocyanate (CAS 132740-44-4) is a highly reactive, mono-fluorinated aliphatic isocyanate widely procured as an electrophilic building block for the synthesis of ureas, carbamates, and nitrogen-containing heterocycles. Characterized by its ortho-fluorine atom, this reagent introduces both steric hindrance and localized electron-withdrawing effects that distinguish its reactivity profile from standard benzyl isocyanate. With a boiling point of approximately 202 °C and a density of 1.18 g/mL, it is typically utilized in medicinal chemistry and agrochemical development to restrict molecular conformation, enhance metabolic stability, and improve binding affinity in target-directed drug design. Industrial and laboratory buyers must handle it under moisture-free conditions (2-8 °C storage) due to its sensitivity to hydrolysis, making it a critical precursor for high-value active pharmaceutical ingredients (APIs) and 3D fragment libraries.
Substituting 2-fluorobenzyl isocyanate with its unfluorinated counterpart (benzyl isocyanate) or its positional isomers (such as 4-fluorobenzyl isocyanate) fundamentally alters both process yields and downstream product performance. The ortho-fluoro substitution introduces a unique steric bulk adjacent to the benzylic carbon, which can lower coupling yields in sterically demanding reactions compared to the para-isomer [1]. Furthermore, in structure-activity relationship (SAR) optimization, the specific trajectory of the ortho-fluorine atom acts as a critical hydrogen-bond acceptor and conformational lock; replacing it with a para-fluoro or unfluorinated group can result in multi-fold drops in target binding affinity [2]. Consequently, procurement decisions must strictly align with the specific isomer required, as generic substitution will compromise both synthetic processability and API efficacy.
In the synthesis of bicyclic piperazine TGR23 antagonists, the choice of fluorinated isocyanate isomer directly impacts process efficiency. Reacting the bicyclic core with 2-fluorobenzyl isocyanate yields the target urea at 64%, whereas using the 4-fluorobenzyl isocyanate comparator under identical conditions achieves a 72% yield [1].
| Evidence Dimension | Isolated yield in urea formation |
| Target Compound Data | 64% yield |
| Comparator Or Baseline | 72% yield (4-fluorobenzyl isocyanate) |
| Quantified Difference | 8% absolute decrease in yield |
| Conditions | Reaction with bicyclic piperazine intermediate, crystallized from diisopropyl ether (mp 109-110 °C) |
Buyers scaling up synthesis must account for the ~8% yield penalty caused by ortho-steric hindrance when selecting the 2-fluoro isomer over the 4-fluoro isomer.
During the optimization of macrolide-inspired macrocycles targeting the IL-17A/IL-17RA interaction, the incorporation of 2-fluorobenzyl isocyanate to form a terminal urea resulted in a highly potent inhibitor with an IC50 of 40 nM. Replacing this terminal phenyl ring system with a simpler aliphatic methyl group caused a 3-fold decrease in activity [1].
| Evidence Dimension | IC50 against IL-17A (ELISA-I assay) |
| Target Compound Data | 40 nM |
| Comparator Or Baseline | 120 nM (Aliphatic methyl substitution) |
| Quantified Difference | 3-fold decrease in potency for the comparator |
| Conditions | Macrolide-inspired macrocycles tested in IL-17A/IL-17RA interaction ELISA assays |
Demonstrates that the 2-fluorobenzyl moiety is critical for achieving nanomolar potency in specific PPI inhibitors, justifying its procurement over simpler aliphatic building blocks.
When utilized in the microwave-assisted N-carbamylation of C4-arylthio-β-lactams, 2-fluorobenzyl isocyanate demonstrates rapid reactivity (10 min at 300W). However, unlike standard benzyl isocyanate derivatives which are typically stable, the resulting 2-fluorobenzyl urea product in this strained system proved unstable within 24 hours post-solvent evaporation[1].
| Evidence Dimension | Product stability post-solvent evaporation |
| Target Compound Data | Product degrades within 24 hours |
| Comparator Or Baseline | Stable isolable products (Standard benzyl isocyanates) |
| Quantified Difference | Rapid degradation vs. stable isolation |
| Conditions | Microwave irradiation (300W, 35°C, 10 min) for N-carbamylation of C4-arylthio-β-lactams |
Alerts process chemists that while 2-fluorobenzyl isocyanate is highly reactive, the resulting ureas in strained systems may require immediate downstream processing or in-situ handling.
In the synthesis of sp3-rich bridged pyrrolidine libraries for fragment-based drug discovery (FBDD), 2-fluorobenzyl isocyanate successfully coupled with 2,4-methanoproline derivatives to yield N-1 ureas at 44%. This outperformed heteroaryl comparators like 4-isocyanopyridine, which only achieved a 39% yield under similar parallel synthesis conditions [1].
| Evidence Dimension | Isolated coupling yield |
| Target Compound Data | 44% yield |
| Comparator Or Baseline | 39% yield (4-isocyanopyridine) |
| Quantified Difference | 5% absolute increase in yield |
| Conditions | Coupling with 2,4-methanoproline derivatives to generate N-1 amide/urea fragments |
Validates the compound's efficiency in FBDD workflows for generating high-Fsp3 libraries where standard heteroaryl isocyanates suffer from lower coupling efficiencies.
Ideal for medicinal chemistry programs (e.g., IL-17A inhibitors, TGR23 antagonists) where the ortho-fluorine atom is required to lock the conformation of a urea linkage and provide a specific hydrogen-bond acceptor trajectory, directly driving nanomolar potency [1].
Highly suitable as an electrophilic capping agent for sp3-rich scaffolds (like bridged pyrrolidines) to generate 3D-character fragments with favorable physicochemical properties and reliable coupling yields[2].
Useful in rapid, microwave-driven N-carbamylation of heterocycles, provided that process chemists account for the potential instability of the resulting strained intermediates during isolation and plan for immediate downstream processing[3].
Irritant;Health Hazard